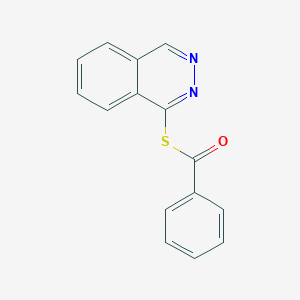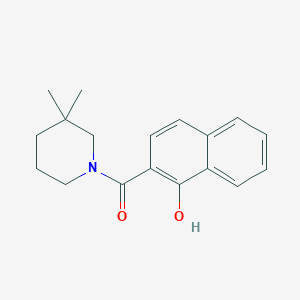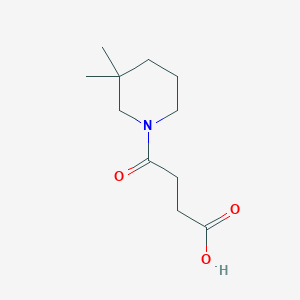
S-phthalazin-1-yl benzenecarbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-phthalazin-1-yl benzenecarbothioate, also known as PBTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PBTA is a thioester derivative of phthalazine, which is a heterocyclic compound that contains two nitrogen atoms in its ring structure. PBTA has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of S-phthalazin-1-yl benzenecarbothioate is not well understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and repair. S-phthalazin-1-yl benzenecarbothioate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and has been studied as a potential anti-cancer agent.
Biochemical and Physiological Effects:
S-phthalazin-1-yl benzenecarbothioate has been shown to exhibit anti-cancer activity, and its derivatives have been studied as potential anti-tumor agents. S-phthalazin-1-yl benzenecarbothioate has also been shown to exhibit antibacterial and antifungal activity, and its derivatives have been studied as potential antimicrobial agents. S-phthalazin-1-yl benzenecarbothioate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and has been studied as a potential anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
S-phthalazin-1-yl benzenecarbothioate has several advantages for use in lab experiments, including its ease of synthesis and its potential applications in medicinal chemistry, organic synthesis, and materials science. However, S-phthalazin-1-yl benzenecarbothioate also has several limitations, including its limited solubility in water and its potential toxicity.
Direcciones Futuras
There are several potential future directions for research on S-phthalazin-1-yl benzenecarbothioate, including the synthesis of new derivatives with improved solubility and bioactivity, the study of S-phthalazin-1-yl benzenecarbothioate as a potential anti-cancer agent, and the study of S-phthalazin-1-yl benzenecarbothioate as a potential ligand in metal complexes for catalysis and materials science. Additionally, the potential applications of S-phthalazin-1-yl benzenecarbothioate in other fields of scientific research, such as agriculture and environmental science, should be explored.
Métodos De Síntesis
S-phthalazin-1-yl benzenecarbothioate can be synthesized using various methods, including the reaction of phthalazine with thionyl chloride and sodium sulfide or the reaction of phthalazine with carbon disulfide and sodium hydroxide. The synthesis of S-phthalazin-1-yl benzenecarbothioate has also been achieved using the reaction of phthalazine with carbon disulfide and potassium hydroxide in the presence of a catalyst. The resulting product is a yellow crystalline solid with a melting point of 174-176°C.
Aplicaciones Científicas De Investigación
S-phthalazin-1-yl benzenecarbothioate has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science. S-phthalazin-1-yl benzenecarbothioate has been shown to exhibit anti-cancer activity, and its derivatives have been studied as potential anti-tumor agents. S-phthalazin-1-yl benzenecarbothioate has also been used as a ligand in metal complexes, which have been studied for their potential applications in catalysis and materials science.
Propiedades
IUPAC Name |
S-phthalazin-1-yl benzenecarbothioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2OS/c18-15(11-6-2-1-3-7-11)19-14-13-9-5-4-8-12(13)10-16-17-14/h1-10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJXYGURDNECKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SC2=NN=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-phthalazin-1-yl benzenecarbothioate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(1-Aminoethyl)piperidin-1-yl]-(5-bromopyridin-2-yl)methanone](/img/structure/B7577935.png)
![6-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-3-carboxamide](/img/structure/B7577945.png)
![(E)-1-[3-(1-aminoethyl)piperidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B7577948.png)

![2-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B7577963.png)
![N-methyl-N-[2-(methylamino)ethyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7577970.png)
![1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-quinolin-3-amine](/img/structure/B7577974.png)


![2-[(2,3-Difluorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578012.png)


![4-(6-Azaspiro[2.5]octane-2-carbonyl)-3-ethylpiperazin-2-one](/img/structure/B7578047.png)
![2-[(2,6-Dichlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578053.png)